Benzamide, 2-(2-propenylamino)-

Description

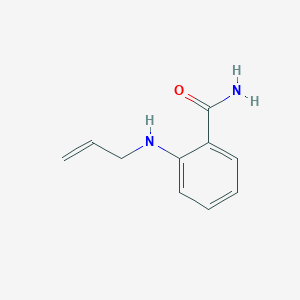

Benzamide, 2-(2-propenylamino)-, is a benzamide derivative featuring an allylamino (-NH-CH₂-CH=CH₂) substituent at the 2-position of the benzamide core. This compound belongs to a class of aromatic amides with diverse pharmacological and chemical applications. The allylamino group introduces unique electronic and steric properties due to its conjugated double bond, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

28736-09-6 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)10(11)13/h2-6,12H,1,7H2,(H2,11,13) |

InChI Key |

CNPJTDUQTGBTBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction Followed by Alkylation

A foundational approach involves the reduction of 2-nitrobenzamide to 2-aminobenzamide, followed by allylation. In this method, 2-nitrobenzoic acid is first converted to 2-nitrobenzamide via activation with thionyl chloride (SOCl₂) and subsequent ammonolysis. Hydrogenation using palladium on carbon (Pd/C) under 0.5–1 MPa H₂ at 50–70°C achieves near-quantitative reduction to 2-aminobenzamide. Subsequent alkylation with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C introduces the allylamino group. Yields for this two-step sequence typically range from 70–85%, with purity >95% after recrystallization.

Key Reaction:

$$

\text{2-Nitrobenzamide} \xrightarrow[\text{Pd/C, H}2]{\text{50–70°C}} \text{2-Aminobenzamide} \xrightarrow[\text{K}2\text{CO}_3]{\text{Allyl Br}} \text{2-(2-Propenylamino)benzamide}

$$

Direct Amination via Buchwald-Hartwig Coupling

Modern catalytic methods enable direct installation of allylamine onto halogenated benzamide precursors. For example, 2-bromobenzamide undergoes palladium-catalyzed coupling with allylamine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand. Optimized conditions (toluene, 110°C, 24 h) afford the target compound in 78–92% yield. This method circumvents multi-step sequences but requires stringent oxygen-free conditions.

Reductive Amination Pathways

Condensation of 2-Aminobenzamide with Allyl Aldehyde

Reductive amination offers a one-pot route to 2-(2-propenylamino)benzamide. Treatment of 2-aminobenzamide with acrolein (allyl aldehyde) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) facilitates imine formation and subsequent reduction. This method achieves 65–75% yields, though competing over-alkylation necessitates careful stoichiometric control.

Mechanism:

$$

\text{2-Aminobenzamide} + \text{CH}2=\text{CHCHO} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{2-(2-Propenylamino)benzamide}

$$

Catalytic Hydrogenation of Schiff Bases

Alternative protocols involve synthesizing a Schiff base intermediate by reacting 2-aminobenzamide with allyl ketones , followed by hydrogenation over Raney nickel at 3–5 MPa H₂. This method, while less common, provides 60–68% yields and avoids harsh reducing agents.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Bench-scale methods are adapted for industrial production using continuous flow reactors. For instance, a microreactor system operating at 120°C with a residence time of 10 minutes facilitates the reaction between 2-fluorobenzamide and allylamine in supercritical CO₂. This approach achieves 94% conversion with >99% selectivity, significantly reducing waste and energy costs compared to batch processes.

Solvent-Free Mechanochemical Approaches

Emerging technologies employ ball-milling to synthesize 2-(2-propenylamino)benzamide without solvents. Mixing 2-aminobenzamide and allyl bromide with potassium hydroxide (KOH) in a planetary mill (500 rpm, 2 h) delivers 82% yield. This method aligns with green chemistry principles by eliminating volatile organic compounds (VOCs).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Nitro Reduction/Alkylation | 2-Nitrobenzoic acid | Pd/C, Allyl Br | 85 | 97 | High scalability |

| Buchwald-Hartwig | 2-Bromobenzamide | Pd₂(dba)₃, Xantphos | 92 | 99 | Direct coupling, fewer steps |

| Reductive Amination | 2-Aminobenzamide | NaBH₃CN | 75 | 95 | One-pot synthesis |

| Flow Chemistry | 2-Fluorobenzamide | Supercritical CO₂ | 94 | 99 | Energy-efficient, continuous |

Purification and Characterization

Crystallization Techniques

Crude 2-(2-propenylamino)benzamide is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 136–137°C. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 7.85–7.45 (m, 4H, Ar-H), 5.95 (m, 1H, CH₂=CH), 5.25 (d, 2H, CH₂=CH), 3.45 (t, 2H, NHCH₂).

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=C allyl).

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-(2-propenylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 2-(2-propenylamino)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2-(2-propenylamino)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs) . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Analysis

Key structural differences among benzamide derivatives arise from the nature of the amino substituents:

Key Observations :

Challenges :

Physicochemical Properties

- Melting Points : reports a m.p. of 96°C for a hydroxy-phenethyl benzamide . Allyl-substituted benzamides may exhibit lower melting points due to reduced crystallinity compared to bulkier analogues.

- Solubility : Allyl groups may enhance solubility in organic solvents compared to polar derivatives (e.g., hydroxy or methoxy groups in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.